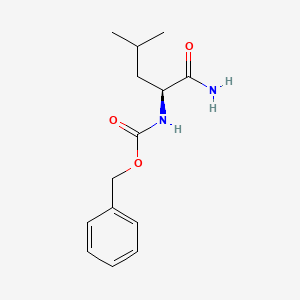

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Übersicht

Beschreibung

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Z-LEU-NH2, also known as z-l-leucine amide or (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, is a small bio-active peptide . It primarily targets the neurokinin-1 receptor (NK1R) , a G protein-coupled receptor . The NK1R is involved in various physiological functions such as inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .

Mode of Action

The biological actions of Z-LEU-NH2 are mainly mediated through its interaction with the NK1R . It is involved in the initiation and activation of signaling pathways involved in various biological processes . Z-LEU-NH2 may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .

Biochemical Pathways

Z-LEU-NH2 affects the signaling pathways of the NK1R system . These pathways have implications in different steps of various biological processes, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Result of Action

The result of Z-LEU-NH2’s action is primarily observed in its role in various biological processes. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Biologische Aktivität

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, with the CAS number 4801-79-0, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H20N2O3, with a molecular weight of 264.32 g/mol. The compound is characterized by the presence of an amino group and a carbamate functional group, which are often associated with biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O3 |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 4801-79-0 |

| Appearance | White to off-white solid |

| Purity | 97% |

Research indicates that compounds similar to this compound may interact with various biological targets. The presence of the amino and carbamate groups suggests potential roles in enzyme inhibition or receptor modulation. Specifically, studies have shown that related carbamates can act as inhibitors for proteases and other enzymes critical in disease processes .

Antimicrobial Activity

One notable area of investigation is the antimicrobial properties of this compound. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. For instance, compounds with similar structures have been noted for their ability to disrupt bacterial cell wall synthesis, thereby enhancing their efficacy as potential antibiotic agents .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various carbamate derivatives, revealing that certain configurations significantly inhibited bacterial growth in clinical isolates. The results suggested that modifications to the benzyl group could enhance activity against resistant strains .

- Enzyme Inhibition : Another study focused on the inhibition of specific proteases by carbamate derivatives. It was found that this compound exhibited competitive inhibition against a target protease involved in cancer progression, indicating its potential as a therapeutic agent in oncology .

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles must also be considered. According to available data, this compound may pose risks if inhaled or ingested, necessitating proper handling procedures in laboratory settings . Toxicological assessments are essential for determining safe dosage levels and potential side effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Proteasome Inhibition

One of the most significant applications of (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is its role as a precursor in the synthesis of proteasome inhibitors. Proteasome inhibitors are crucial in cancer therapy as they disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. The compound has been studied as part of the synthesis pathway for Carfilzomib, a selective proteasome inhibitor used in treating multiple myeloma .

Case Study: Carfilzomib Synthesis

In a notable study, the synthesis of Carfilzomib involved several steps where this compound served as an intermediate. The process included chiral dihydroxylation and subsequent transformations to yield the final product with high selectivity and purity. The method demonstrated the compound's utility in developing effective therapeutic agents against cancer .

2. Chiral Building Block

This compound is recognized as a valuable chiral building block in asymmetric synthesis. Its ability to introduce chirality into various molecules makes it essential in the pharmaceutical industry for developing enantiomerically pure drugs. The compound's unique structure allows for modifications that can lead to diverse pharmacological profiles .

Biochemical Research

3. Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound exhibit enzyme inhibition properties, particularly against serine proteases. These enzymes play vital roles in various biological processes, including digestion and immune responses. The inhibition of serine proteases can lead to therapeutic effects in conditions such as inflammation and thrombosis .

4. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of carbamate derivatives, including this compound. Preliminary findings suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEYMGMOBIYUOV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473234 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4801-79-0 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.